N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine
Brand Name: Vulcanchem
CAS No.: 66499-31-8
VCID: VC2891781
InChI: InChI=1S/C16H15N6O2P/c17-14-20-15(18)22-16(21-14)19-9-25(23)13-8-4-2-6-11(13)10-5-1-3-7-12(10)24-25/h1-8H,9H2,(H5,17,18,19,20,21,22)
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CNC4=NC(=NC(=N4)N)N
Molecular Formula: C16H15N6O2P
Molecular Weight: 354.3 g/mol

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine

CAS No.: 66499-31-8

Cat. No.: VC2891781

Molecular Formula: C16H15N6O2P

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine - 66499-31-8

Specification

CAS No. 66499-31-8
Molecular Formula C16H15N6O2P
Molecular Weight 354.3 g/mol
IUPAC Name 2-N-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]-1,3,5-triazine-2,4,6-triamine
Standard InChI InChI=1S/C16H15N6O2P/c17-14-20-15(18)22-16(21-14)19-9-25(23)13-8-4-2-6-11(13)10-5-1-3-7-12(10)24-25/h1-8H,9H2,(H5,17,18,19,20,21,22)
Standard InChI Key HBVBMEQCXSOQKO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CNC4=NC(=NC(=N4)N)N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CNC4=NC(=NC(=N4)N)N

Introduction

Chemical Identity and Basic Information

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine is identified by the CAS registry number 66499-31-8, serving as its unique identifier in chemical databases and literature . The compound possesses a complex chemical structure that combines phosphorus-containing aromatic rings with a triazine core, contributing to its specialized properties and applications. This section examines the fundamental identifying information and nomenclature associated with this compound.

The compound is known by several synonyms in scientific literature, reflecting different naming conventions and structural interpretations. These alternative names include "2-N-[(6-oxobenzo[c] benzoxaphosphinin-6-yl)methyl]-1,3,5-triazine-2,4,6-triamine" and "6-(((4,6-Diamino-1,3,5-triazin-2-yl)amino)methyl)dibenzo[c,e] oxaphosphinine 6-oxide" . Another common synonym is "N-(6H-Dibenz[c,e] oxaphosphorin-6-ylmethyl)-1,3,5-triazine-2,4,6-triamine P-oxide" . These varied names reflect the complexity of chemical nomenclature for compounds with multiple functional groups and complex ring systems.

Identification Parameters

The detailed identification parameters of the compound are presented in the following table:

ParameterValueReference
Chemical NameN-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine
CAS Registry Number66499-31-8
Molecular FormulaC16H15N6O2P
Molecular Weight354.30 g/mol
InChIInChI=1S/C16H15N6O2P/c17-14-20-15(18)22-16(21-14)19-9-25(23)13-8-4-2-6-11(13)10-5-1-3-7-12(10)24-25/h1-8H,9H2,(H5,17,18,19,20,21,22)
InChI KeyHBVBMEQCXSOQKO-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CNC4=NC(=NC(=N4)N)N
PubChem CID102600937

Chemical Structure and Properties

The molecular structure of N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine consists of two main functional components: a phosphaphenanthrene oxide moiety connected to a triazine ring system through a methylene bridge and amino linkage . This section examines the structural features and physicochemical properties that contribute to the compound's behavior and applications.

Structural Features

The compound's structure includes a dibenzo[c,e] oxaphosphinine ring system with a P=O moiety, linked via a methylene group to a triamine-substituted 1,3,5-triazine ring. This combination creates a molecule with both rigid aromatic components and flexible linking groups. The phosphorus center represents a key structural feature, contributing to the compound's flame-retardant properties and chemical reactivity.

Analysis of the compound's structure reveals the presence of one undefined atom stereocenter, although the compound is generally represented in its non-stereospecific form in chemical databases . The molecule contains multiple nitrogen atoms in the triazine ring and pendant amino groups, providing sites for hydrogen bonding and potential coordination with other molecules or surfaces.

Physicochemical Properties

The compound exhibits a range of physicochemical properties that influence its behavior in different environments and applications. These properties are summarized in the following table:

PropertyValueMethod/Reference
Molecular Weight354.30 g/molComputed by PubChem 2.1
XLogP3-AA2Computed by XLogP3 3.0
LogP (experimental)3.30380Experimental
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Topological Polar Surface Area129 ŲComputed by Cactvs 3.4.8.18
PSA (experimental)138.85000 ŲExperimental
Exact Mass354.09941074 DaComputed by PubChem 2.1
Heavy Atom Count25Computed by PubChem
Complexity513Computed by Cactvs 3.4.8.18
Density1.53Experimental

The compound's moderate XLogP3 value of 2 suggests a balance between hydrophilicity and lipophilicity, while the experimental LogP value of 3.30380 indicates somewhat greater lipophilicity than predicted by computation . The relatively high topological polar surface area (129 Ų) reflects the presence of multiple polar groups, particularly the amino substituents on the triazine ring and the phosphoryl group, contributing to potential hydrogen bonding interactions .

The presence of three hydrogen bond donors and eight hydrogen bond acceptors indicates significant potential for intermolecular interactions, which may influence the compound's solubility, crystal packing, and interaction with biological systems or material surfaces . The compound's complexity value of 513 reflects its intricate structural arrangement, contributing to its specialized chemical behavior and applications .

Synthesis Methods

The synthesis of N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine involves specialized techniques that combine phosphorus chemistry with heterocyclic synthesis. This section explores the known synthetic approaches and analytical methods used to monitor the production of this compound.

General Synthetic Routes

The primary synthetic pathway for this compound involves the reaction of 9,10-dihydro-9-oxa-10-phosphaphenanthrene derivatives with triazine compounds. This approach capitalizes on the reactivity of phosphorus centers and the ability to form carbon-nitrogen bonds through nucleophilic substitution reactions. The synthesis typically begins with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which serves as a key precursor in the preparation of various phosphorus-containing flame retardants.

A notable synthetic method employs a single reaction vessel to streamline the process, offering advantages in terms of efficiency and environmental impact. This approach minimizes the need for intermediate purifications and reduces the use of organic solvents, aligning with principles of green chemistry and sustainable synthesis. The single-vessel approach may involve sequential addition of reagents under controlled conditions to achieve the desired transformations without isolating intermediates.

Analytical Monitoring Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy represents a key analytical technique for monitoring the synthesis of this compound and confirming its structural features. Both ¹H and ³¹P NMR spectroscopy provide valuable information about the formation of carbon-phosphorus bonds and the integration of the triazine moiety into the final structure. The phosphorus center in the molecule offers a convenient spectroscopic handle through ³¹P NMR, allowing researchers to track reaction progress and verify product formation.

Additional analytical techniques likely employed in the synthesis and characterization of this compound include infrared spectroscopy for identifying functional groups (particularly P=O and N-H stretching vibrations), mass spectrometry for confirming molecular weight and fragmentation patterns, and elemental analysis for verifying composition. These techniques collectively provide comprehensive confirmation of the compound's identity and purity.

Applications and Flame Retardant Properties

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine has attracted significant attention primarily for its flame-retardant properties, making it valuable in materials science applications. This section examines the compound's utility as a flame retardant and its potential integration into various materials.

Flame Retardant Mechanism

The compound's effectiveness as a flame retardant stems from its unique molecular structure, particularly the presence of phosphorus in an oxidized state. When exposed to elevated temperatures, phosphorus-containing flame retardants often operate through several mechanisms:

  • Formation of a protective char layer that insulates the underlying material

  • Release of phosphorus-containing species that inhibit gas-phase combustion reactions

  • Dilution of flammable gases through the release of non-flammable decomposition products

  • Endothermic decomposition that absorbs heat from the combustion process

The combination of the phosphaphenanthrene oxide moiety with the nitrogen-rich triazine component potentially enhances flame retardancy through synergistic effects between phosphorus and nitrogen. This synergy typically results in improved char formation and more efficient interruption of combustion processes compared to single-element flame retardants.

Materials Science Applications

The compound holds particular promise for incorporation into polymeric materials that require enhanced flame resistance without the environmental concerns associated with halogenated flame retardants. Potential applications may include:

  • Engineering plastics for electronics and electrical equipment

  • Textiles and fibers for protective clothing and furnishings

  • Construction materials requiring improved fire safety profiles

  • Composite materials for transportation and aerospace applications

The integration of this flame retardant into polymeric materials might be achieved through various approaches, including direct incorporation during polymerization, melt blending with thermoplastics, or surface treatment of finished materials. The specific method would depend on the target polymer system and the desired properties of the final material.

Chemical Reactions and Mechanisms

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine participates in chemical reactions characteristic of organophosphorus compounds and triazine derivatives. This section explores the reactivity patterns and reaction mechanisms associated with this complex molecule.

Reactivity of Phosphorus Center

The phosphoryl (P=O) group represents a key reactive site within the molecule, potentially participating in nucleophilic substitution reactions and coordination chemistry. Under specific conditions, this group may interact with Lewis acids or serve as a hydrogen bond acceptor in supramolecular assemblies. The reactivity of the phosphorus center is influenced by its oxidation state and the electronic effects of the surrounding aromatic rings.

Thermal decomposition reactions are particularly relevant to the compound's flame-retardant applications, as they determine the release of active species during combustion events. These decomposition pathways likely involve cleavage of P-O bonds and rearrangement reactions that lead to the formation of phosphorus-containing acids, which can catalyze char formation in carbonaceous materials.

Triazine Component Reactions

The triazine ring with multiple amino substituents provides additional reaction sites, particularly for hydrogen bonding, protonation, and complexation with metals or other Lewis acids . The amino groups may participate in condensation reactions with carbonyl compounds, further expanding the potential for chemical modification and integration into complex molecular systems.

Specific reaction conditions for many of these transformations often require elevated temperatures or the presence of catalysts to overcome activation energy barriers. Detailed mechanistic studies would be necessary to fully elucidate the reaction pathways and intermediates involved in both the synthetic preparation of the compound and its behavior under application conditions.

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